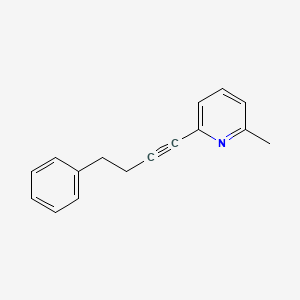

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

Description

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-methyl-6-(4-phenylbut-1-ynyl)pyridine |

InChI |

InChI=1S/C16H15N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h2-4,7-10,13H,5,11H2,1H3 |

InChI Key |

YWQJYKCSHSTIRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C#CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Strategies for the Construction of the Pyridine (B92270) Core within Complex Architectures

The formation of a substituted pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford a wide array of substitution patterns. For a 2,6-disubstituted pyridine such as the target molecule's core, several strategic approaches can be considered.

Cycloaddition Approaches to Pyridine Ring Formation

Cycloaddition reactions offer a powerful and atom-economical way to construct the pyridine ring in a single step. The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals, is a prominent method for the de novo synthesis of pyridines. This approach allows for the assembly of highly substituted pyridine rings with control over the substitution pattern. While a direct synthesis of the target molecule's core via this method would require specific precursors, the general principle involves the reaction of two alkyne molecules with a nitrile.

Another significant cycloaddition strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a 1-azadiene and a dienophile. This method provides access to dihydropyridine (B1217469) intermediates that can be subsequently oxidized to the aromatic pyridine ring. The choice of the 1-azadiene and the dienophile dictates the final substitution pattern on the pyridine core.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition Metal (e.g., Co, Rh, Ni) | Substituted Pyridine |

| Hetero-Diels-Alder | 1-Azadiene, Alkyne | Thermal or Lewis Acid | Dihydropyridine (requires oxidation) |

Condensation-Based Syntheses of Polysubstituted Pyridines

Condensation reactions are among the most classical and widely used methods for pyridine synthesis. These reactions typically involve the condensation of ammonia or an ammonia equivalent with dicarbonyl compounds or their precursors.

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, followed by oxidation of the resulting dihydropyridine. While traditionally used for symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives.

Another important condensation approach is the Bohlmann-Rahtz pyridine synthesis , which involves the reaction of an enamine with a β-dicarbonyl compound. This method directly yields the substituted pyridine without the need for a separate oxidation step.

Multicomponent reactions, which combine three or more reactants in a single pot, are also a powerful tool for the efficient synthesis of polysubstituted pyridines. These reactions often proceed through a series of condensation and cyclization steps.

| Condensation Synthesis | Key Reactants | Key Feature |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Forms a dihydropyridine intermediate |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, β-Dicarbonyl compound | Direct formation of the pyridine ring |

| Multicomponent Reactions | Aldehydes, Ketones, Nitriles, etc. | High efficiency and molecular diversity |

Annulation Reactions for Heterocyclic Scaffolds

Annulation strategies involve the formation of a new ring onto an existing molecular framework. In the context of pyridine synthesis, this can involve the reaction of a precursor molecule containing a portion of the pyridine ring with reagents that complete the heterocycle. For instance, a suitably functionalized acyclic precursor can undergo an intramolecular cyclization to form the pyridine ring.

Ring Expansion Strategies for Pyridine Derivatives

Ring expansion reactions provide a less common but sometimes advantageous route to pyridines. These methods typically involve the rearrangement of five-membered heterocyclic rings, such as furans or pyrroles, into the six-membered pyridine system. For example, treatment of certain furfurylamines with an oxidizing agent can lead to a ring expansion to form a substituted pyridine.

Green Chemistry Methodologies in Pyridine Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly or "green" methods for pyridine synthesis. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. Key green chemistry strategies in pyridine synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions.

Use of green catalysts: Employing non-toxic and recyclable catalysts, such as certain metal oxides or zeolites, can make synthetic processes more sustainable.

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents reduces environmental impact and simplifies product purification.

One-pot multicomponent reactions: As mentioned earlier, these reactions are inherently green due to their high atom economy and reduction of intermediate isolation steps.

Introduction of the 4-Phenylbut-1-ynyl Side Chain

Once the 2-methyl-6-halopyridine core is synthesized, the introduction of the 4-phenylbut-1-ynyl side chain is typically achieved through a palladium-catalyzed cross-coupling reaction. These reactions are highly efficient for forming carbon-carbon bonds between an aryl or heteroaryl halide (or triflate) and a terminal alkyne.

The most common and effective methods for this transformation include:

Sonogashira Coupling: This is a widely used reaction that couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. For the synthesis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, this would involve the reaction of a 2-halo-6-methylpyridine (where halo = I, Br, or Cl) with 4-phenyl-1-butyne (B98611).

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. In this case, (4-phenylbut-1-ynyl)zinc chloride would be reacted with a 2-halo-6-methylpyridine.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. The synthesis would involve the reaction of a 2-halo-6-methylpyridine with tributyl(4-phenylbut-1-ynyl)stannane. A significant drawback of this method is the toxicity of the organotin reagents.

Suzuki Coupling: While more commonly used for aryl-aryl or aryl-alkenyl bond formation, Suzuki coupling can also be adapted for the introduction of alkynyl groups. This would involve the reaction of a 2-halo-6-methylpyridine with an alkynylboronic acid or ester derivative of 4-phenyl-1-butyne.

The general scheme for the introduction of the side chain via Sonogashira coupling is as follows:

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild reaction conditions, high functional group tolerance. |

| Negishi Coupling | Organozinc | Ni or Pd catalyst | High reactivity and functional group tolerance. |

| Stille Coupling | Organostannane | Pd catalyst | Stable reagents, but toxic. |

| Suzuki Coupling | Organoboron | Pd catalyst, Base | Non-toxic boron reagents, stable to air and moisture. |

The choice of a specific cross-coupling reaction depends on factors such as the availability of starting materials, the desired reaction conditions, and the tolerance of other functional groups present in the molecule.

Direct Alkynylation Protocols for Pyridines

Direct alkynylation protocols offer a more atom-economical approach to the synthesis of alkynylpyridines by avoiding the pre-functionalization of the pyridine ring with a halogen. These methods involve the direct C-H activation and subsequent coupling with an alkyne. While synthetically attractive, achieving high regioselectivity can be a challenge.

For the synthesis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, a direct alkynylation approach would involve the reaction of 2-methylpyridine with 4-phenyl-1-butyne or a suitable derivative. The inherent reactivity of the pyridine ring typically directs functionalization to the C2 and C6 positions. In the case of 2-methylpyridine, the C6 position is the most likely site for alkynylation.

Various catalytic systems have been developed for the direct alkynylation of pyridines, often employing transition metals such as copper, iron, or palladium. These reactions may proceed through different mechanisms, including radical pathways or concerted metalation-deprotonation.

Regioselective Methylation at the C-2 Position of the Pyridine Ring

An alternative synthetic route involves the introduction of the methyl group at a later stage. This would entail the synthesis of 6-(4-phenylbut-1-ynyl)pyridine as an intermediate, followed by regioselective methylation at the C-2 position.

Achieving regioselectivity in the methylation of substituted pyridines can be challenging due to the similar reactivity of different positions on the pyridine ring. However, various methods have been developed to control the site of methylation. These can include:

Directed Metalation: Using a directing group to guide a metalating agent (e.g., an organolithium reagent) to the desired position, followed by quenching with a methylating agent (e.g., methyl iodide).

Catalytic C-H Methylation: Employing transition metal catalysts that can selectively activate a specific C-H bond for methylation.

The electronic properties of the existing 4-phenylbut-1-ynyl substituent would influence the regioselectivity of the methylation reaction.

Advanced Synthetic Techniques and Platforms

Modern synthetic chemistry is increasingly focused on the development of more efficient and sustainable methods. Advanced techniques such as one-pot multicomponent reactions, cascade sequences, and microwave-assisted synthesis offer significant advantages in terms of reduced reaction times, increased yields, and simplified purification procedures.

One-Pot Multicomponent Heteroannulation Reactions

One-pot multicomponent reactions (MCRs) allow for the synthesis of complex molecules from three or more starting materials in a single reaction vessel, without the isolation of intermediates. ymerdigital.com For the synthesis of the 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine scaffold, a multicomponent approach could involve the condensation of an α,β-unsaturated ketone, a 1,3-dicarbonyl compound, and an ammonia source. nih.govderpharmachemica.com By carefully selecting the starting materials, the desired substitution pattern on the pyridine ring can be achieved in a single step. For instance, a one-pot reaction of an aldehyde, an active methylene (B1212753) compound, and a β-enaminone could be envisioned. organic-chemistry.org

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions involve two or more sequential transformations that occur in a single pot under the same reaction conditions. polimi.it These processes are highly efficient as they minimize the need for intermediate workup and purification steps. A possible cascade approach to 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine could involve an initial coupling reaction to form a key intermediate, which then undergoes an in-situ cyclization to form the pyridine ring. For example, a reaction between a ketoxime and a dibenzyl ether has been used to produce 2,4,6-triphenylpyridines through a cascade process. researchgate.net A similar strategy could potentially be adapted for the target molecule.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.govmdpi.com Many of the synthetic methods described above, including the Sonogashira coupling and multicomponent reactions, can be significantly enhanced by the application of microwave energy. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Reaction Type | Conventional Method | Microwave-Assisted Method |

| Sonogashira Coupling | Often requires several hours at elevated temperatures. scirp.org | Can be completed in minutes with high yields. researchgate.net |

| Multicomponent Reactions | Can be slow and require harsh conditions. nih.gov | Faster reaction rates and improved yields are often observed. nih.gov |

Flow Chemistry in Pyridine Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. beilstein-journals.org For the synthesis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, a flow chemistry setup would typically involve pumping a solution of the reactants, 2-halo-6-methylpyridine and 4-phenyl-1-butyne, along with a suitable base and solvent, through a heated reactor column packed with a heterogeneous palladium catalyst.

The use of a packed-bed reactor containing a solid-supported palladium catalyst is particularly advantageous in flow synthesis. This approach immobilizes the catalyst, preventing its contamination of the product stream and allowing for its continuous reuse, which is both cost-effective and environmentally friendly. researchgate.netmdpi.com Common solid supports for palladium catalysts in Sonogashira reactions include polymers, silica, and magnetic nanoparticles. researchgate.netresearchgate.net A copper(I) co-catalyst, such as copper(I) iodide, is often employed to facilitate the reaction, though copper-free methods are also prevalent to avoid potential issues with copper contamination. wikipedia.orgorganic-chemistry.org

A representative flow synthesis setup would consist of two syringe pumps to introduce the reactant and base solutions, a mixing unit, the packed-bed reactor housed in a column oven to maintain the optimal reaction temperature, and a back-pressure regulator to ensure the solvent remains in the liquid phase at elevated temperatures. The product stream exiting the reactor can be collected for analysis and purification.

Table 1: Representative Conditions for Flow Sonogashira Coupling

| Parameter | Value |

| Reactant A | 2-Bromo-6-methylpyridine (B113505) |

| Reactant B | 4-Phenyl-1-butyne |

| Catalyst | Palladium on a solid support (e.g., Pd/C, Pd on silica) |

| Co-catalyst | Copper(I) Iodide (optional) |

| Base | Triethylamine or Diisopropylamine |

| Solvent | Acetonitrile or Tetrahydrofuran |

| Temperature | 80-150 °C |

| Flow Rate | 0.1-1.0 mL/min |

| Residence Time | 5-30 minutes |

This table presents a set of plausible, generalized conditions for the flow synthesis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine based on literature for similar Sonogashira couplings. Specific optimization would be required for this exact transformation.

Solid-Phase Synthesis Applications

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplified purification procedures, as reagents and byproducts can be washed away from the resin-bound product. nih.gov In the context of synthesizing 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, a solid-phase approach could be implemented in one of two primary ways: either the pyridine moiety or the alkyne moiety can be attached to the solid support.

In the first approach, a resin-bound 2-halo-6-methylpyridine would be prepared. This could be achieved by linking a suitable functionalized pyridine, for example, one with a hydroxyl or carboxylic acid group, to a polymer resin. This resin-bound substrate would then be subjected to a Sonogashira coupling reaction with 4-phenyl-1-butyne in solution. After the reaction is complete, the excess reagents and byproducts are washed away, and the desired product, 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, is cleaved from the resin.

Alternatively, the alkyne component, 4-phenyl-1-butyne, could be immobilized on the solid support. A suitable functionalized alkyne would be anchored to the resin, followed by the Sonogashira coupling with 2-halo-6-methylpyridine in the solution phase. Similar to the first approach, purification is achieved by washing the resin, and the final product is then released from the solid support.

A key element in solid-phase Sonogashira couplings is the choice of the palladium catalyst. While homogeneous catalysts can be used, heterogeneous or polymer-supported catalysts are often preferred to further simplify the purification process. researchgate.netmdpi.comresearchgate.net Microwave-assisted heating can also be employed in solid-phase synthesis to accelerate the reaction rates. nih.gov

Table 2: Examples of Solid-Supported Catalysts for Sonogashira Reactions

| Catalyst | Support Material | Typical Application |

| Pd(PPh₃)₄ | Polystyrene | Coupling of aryl iodides and bromides with terminal alkynes. |

| Pd/C | Activated Carbon | Widely used for various cross-coupling reactions. |

| Pd-PEPPSI | Polymer | Immobilized N-heterocyclic carbene (NHC) palladium complexes. |

| Pd nanoparticles | Magnetic Nanoparticles | Allows for easy catalyst separation using an external magnet. |

| Pd on Silica | Silica Gel | Provides a high surface area for the catalytic reaction. |

This table provides examples of different types of solid-supported palladium catalysts that could be employed in the solid-phase synthesis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

Chemical Transformations and Reactivity of 2 Methyl 6 4 Phenylbut 1 Ynyl Pyridine

Transformations of the Pyridine (B92270) Nucleus

The pyridine ring in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is a π-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of a methyl group at the C-2 position and a 4-phenylbut-1-ynyl group at the C-6 position further modulates the electronic properties and steric environment of the ring's unsubstituted C-3, C-4, and C-5 positions.

Electrophilic and Nucleophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. This effect is amplified in acidic media, where the nitrogen becomes protonated, forming a pyridinium (B92312) ion and further decreasing the electron density of the ring. Consequently, EAS on pyridines requires harsh reaction conditions. When substitution does occur, it preferentially takes place at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.

For 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, the substituents influence the regioselectivity. The C-2 methyl group is an electron-donating group, which slightly activates the ring, while the C-6 alkynyl substituent is electron-withdrawing. The combined electronic effects still result in a ring that is resistant to electrophilic attack, with the C-3 and C-5 positions remaining the most likely sites for substitution under vigorous conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine core typically occurs at the C-2, C-4, and C-6 positions, especially if a good leaving group is present. The subject molecule lacks leaving groups at its unsubstituted C-3, C-4, and C-5 positions. However, modern methods allow for nucleophilic functionalization at these positions. A notable strategy involves the activation of the pyridine ring by N-acylation or N-alkylation to form a pyridinium salt. This greatly enhances the ring's electrophilicity, making it susceptible to attack by nucleophiles. Recent studies have demonstrated that electron-rich (hetero)arenes can act as nucleophiles, leading to C4-selective arylation of activated pyridinium salts under mild, base-mediated conditions. frontiersin.orgnih.gov This approach could potentially be applied to a derivative of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine to introduce substituents at the C-4 position.

Functionalization via C–H Activation Methodologies

Direct C–H activation has become a powerful tool for the functionalization of heterocycles, bypassing the need for pre-functionalized substrates. For pyridines, transition-metal catalysis is often employed to selectively activate and functionalize the C–H bonds at various positions. Given the structure of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, C–H activation methodologies could provide a direct route to derivatives substituted at the C-3, C-4, and C-5 positions.

Various catalytic systems have been developed for pyridine C–H functionalization. For instance, nickel-based catalysts with specialized ligands have been shown to override the intrinsic electronic bias of the pyridine ring to achieve remote C3–H activation and subsequent alkenylation. sigmaaldrich.com Palladium-catalyzed direct diarylation at the 2- and 6-positions has also been achieved using a transient activator strategy, though this would not be applicable to the already substituted C-2 and C-6 positions of the target molecule. researchgate.net The application of these modern catalytic systems represents a promising avenue for the selective functionalization of the unsubstituted positions of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

| Position | Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| C-3 | Alkenylation | Ni(cod)₂, Bifunctional NHC ligand, AlⁱBu₃, Alkyne | 3-Alkenyl-2-methyl-6-(4-phenylbut-1-ynyl)pyridine |

| C-4 | Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | 4-Aryl-2-methyl-6-(4-phenylbut-1-ynyl)pyridine |

| C-5 | Borylation | Ir-based catalyst, B₂pin₂ | 5-Boryl-2-methyl-6-(4-phenylbut-1-ynyl)pyridine |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. rsc.org

In pyridine systems, the ring nitrogen itself can act as a directing group, but this typically directs metalation to the C-2 or C-6 positions. Since these positions are blocked in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, this pathway is not viable. The C-2 methyl group is a weak DMG and is unlikely to effectively direct lithiation to the C-3 position in the presence of the more acidic benzylic protons on the butynyl side chain. Therefore, to achieve selective functionalization of the pyridine ring via DoM, it would be necessary to first introduce a more powerful DMG at one of the unsubstituted positions (e.g., C-4), which could then direct metalation to its ortho positions (C-3 and C-5). Alternatively, a temporary DMG could be installed at the C-3 or C-5 position to direct functionalization to the C-4 position. The choice of base is also critical, as hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to suppress nucleophilic addition to the pyridine ring. pkusz.edu.cn

Reactions Involving the But-1-ynyl Moiety

The internal alkyne of the 4-phenylbut-1-ynyl substituent is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration, Hydrothiolation, Hydrosilylation)

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond and represents an atom-economical way to introduce new functionality. The regioselectivity of these additions to the unsymmetrical internal alkyne in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is influenced by steric and electronic factors of both the substrate and the catalyst.

Hydroamination: The transition-metal-catalyzed addition of N-H bonds across alkynes is a direct method for synthesizing enamines or imines. rsc.org Catalysts based on titanium, for example, have been shown to effectively catalyze the intermolecular hydroamination of unsymmetrically substituted alkynes, often affording anti-Markovnikov products exclusively. nih.gov

Hydroboration: The addition of a boron-hydrogen bond across the alkyne, typically followed by oxidation, can lead to the formation of ketones. The regioselectivity of alkyne hydroboration can be controlled by the choice of borane (B79455) reagent and catalyst. masterorganicchemistry.com For internal alkynes, mixtures of regioisomers are common, but certain catalytic systems, such as those based on iron, can exhibit high selectivity that is dependent on the boron source used (e.g., pinacolborane vs. bis(pinacolato)diboron). rsc.orgresearchgate.net

Hydrothiolation: The addition of thiols to alkynes can be achieved under various conditions, including radical, base-catalyzed, or transition-metal-catalyzed pathways. nih.gov Metal-catalyzed reactions, for instance with copper nanoparticles, can proceed with high regio- and stereoselectivity, typically yielding anti-Markovnikov Z-vinyl sulfides. nih.gov

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond yields vinylsilanes, which are versatile synthetic intermediates. sigmaaldrich.com Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are highly effective for the hydrosilylation of internal alkynes, proceeding with high regioselectivity and exclusively trans-addition to yield Z-vinylsilanes. sigmaaldrich.compkusz.edu.cn Ligand control on the metal can even lead to divergent regio- and stereochemical outcomes. acs.org

| Reaction | Catalyst/Reagents | Expected Product Class | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Hydroamination | Ti or Au complexes / R₂NH | Enamines | Catalyst and substrate dependent, often anti-Markovnikov |

| Hydroboration | R₂BH or HBpin / Transition metal catalyst | Vinylboranes (ketones after oxidation) | Highly dependent on catalyst and borane source |

| Hydrothiolation | Cu or other metal catalysts / RSH | Vinyl sulfides | Often anti-Markovnikov, Z-selective |

| Hydrosilylation | Ru or Pt complexes / R₃SiH | Vinylsilanes | Catalyst-controlled, e.g., Ru for Z-isomers |

Cyclization Reactions Triggered by the Alkyne

The alkyne moiety can participate in a variety of intramolecular cyclization reactions, particularly when activated by an electrophile or a transition metal catalyst. rsc.org In these reactions, a nucleophilic part of the molecule, such as the pyridine nitrogen or an activated C-H bond on the ring, can attack the activated triple bond to form new heterocyclic ring systems.

Electrophilic Cyclization: Treatment with electrophiles such as iodine (I₂), iodine monochloride (ICl), or other sources of "I⁺" can activate the alkyne towards nucleophilic attack. nih.gov The pyridine nitrogen in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine could potentially act as an intramolecular nucleophile, leading to the formation of a fused, positively charged indolizinium-type system. The feasibility of such a cyclization would depend on the geometric constraints of forming the new ring.

Transition-Metal-Catalyzed Cyclization: Catalysts based on palladium, gold, rhodium, or ruthenium can promote a wide array of cyclization reactions. researchgate.netrsc.org For instance, a palladium-catalyzed process could involve an initial C-H activation at the C-5 position of the pyridine ring, followed by insertion of the pendant alkyne to form a new fused ring system. Such cascade reactions provide efficient pathways to complex polycyclic aromatic compounds. rsc.org The specific outcome would be highly dependent on the choice of metal, ligand, and reaction conditions.

Chemo- and Regioselective Addition Reactions (e.g., Cyanation, Halogenation)

The pyridine ring in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, functionalization of the pyridine core can be achieved through various strategies, including nucleophilic substitution on activated derivatives or direct C-H functionalization.

Cyanation: The introduction of a cyano group onto the pyridine ring of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is a valuable transformation for introducing a versatile synthetic handle. Direct C-H cyanation of pyridines can be challenging and often requires harsh conditions or the use of transition-metal catalysts. A common approach involves the conversion of a halo-substituted pyridine to a nitrile. For instance, if a halogen atom is present on the pyridine ring, a palladium-catalyzed cyanation using zinc cyanide can be employed. This method is known for its mild reaction conditions and tolerance of various functional groups.

Another strategy for the cyanation of pyridines involves the activation of the ring, for example, through the formation of a pyridine N-oxide. The N-oxide can then be treated with a cyanide source to introduce the cyano group, typically at the 2- or 4-position. Ruthenium-catalyzed cyanation reactions have also been developed, offering high chemoselectivity and good functional group tolerance for a range of aromatic amides. nih.gov

| Cyanation Method | Typical Reagents | Expected Regioselectivity on Pyridine Ring |

| Palladium-Catalyzed | Pd Catalyst, Zn(CN)₂, Solvent | Dependent on position of leaving group |

| From N-Oxide | Activating Agent, Cyanide Source | Primarily C2 and C4 positions |

| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂, AgSbF₆, NaOAc, NCTS | C-H cyanation, regioselectivity varies |

Halogenation: The halogenation of the pyridine ring in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine can be directed to specific positions depending on the reaction conditions and reagents used. Due to the deactivating effect of the nitrogen atom, direct electrophilic halogenation of pyridine requires forcing conditions and often leads to a mixture of products.

More controlled methods have been developed to achieve regioselective halogenation. For instance, halogenation can be directed to the 3-position of the pyridine ring. This selectivity is crucial as 3-halopyridines are important building blocks in medicinal chemistry. One such method involves the temporary dearomatization of the pyridine ring to a dihydropyridine (B1217469) intermediate, which then undergoes selective halogenation.

Alternatively, the pyridine can be activated by forming the corresponding N-oxide. This enhances the reactivity of the ring towards electrophiles and can direct halogenation to the 4-position. The subsequent removal of the N-oxide group yields the halogenated pyridine.

| Halogenation Method | Typical Reagents | Expected Regioselectivity on Pyridine Ring |

| Electrophilic Halogenation | Halogen, Strong Acid | Mixture of isomers, often requires harsh conditions |

| Via Dihydropyridine | Activating Agent, Halogen Source | Can be directed to the 3-position |

| From N-Oxide | Halogenating Agent | Primarily C4 position |

Oxidative Transformations of the Compound

The oxidative transformations of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine can be directed towards the alkyne moiety, the pyridine ring, or the methyl group, depending on the choice of oxidant and reaction conditions.

Gold catalysts, particularly gold(I) and gold(III) complexes, are renowned for their ability to activate carbon-carbon multiple bonds, including alkynes, towards nucleophilic attack. In the context of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, gold catalysis can initiate a variety of oxidative transformations.

One notable reaction is the gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines. nih.gov Although the substrate is a dihydropyridine, this reaction highlights the potential reactivity of the 2-alkynylpyridine scaffold. In this process, a gold catalyst activates the alkyne, and in the presence of an oxidant such as a pyridine-N-oxide, a highly regio- and chemoselective ring expansion can occur. nih.gov This transformation leads to the formation of functionalized azepine derivatives. nih.gov The reaction is believed to proceed through the formation of a cyclopropyl (B3062369) gold intermediate. nih.gov

While this specific reaction requires a dihydropyridine starting material, it suggests that under appropriate conditions, the alkyne in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine could be susceptible to gold-catalyzed oxidation, potentially leading to skeletal rearrangements or the incorporation of oxygen-containing functional groups.

| Gold-Catalyzed Reaction | Substrate Type | Oxidant | Product Type |

| Oxidative Ring Expansion | 2-Alkynyl-1,2-dihydropyridine | Pyridine-N-oxide | Functionalized Azepine |

The selective oxidation of either the alkyne or the pyridine moiety in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is a key challenge that depends on the relative reactivity of these functional groups towards different oxidizing agents.

Oxidation of the Pyridine Moiety: The nitrogen atom in the pyridine ring is a nucleophilic site and can be selectively oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of subsequent transformations.

Oxidation of the Alkyne Moiety: The internal alkyne in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine can undergo various oxidative reactions. Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to cleavage of the carbon-carbon triple bond, yielding carboxylic acids. Milder oxidation can lead to the formation of α-diketones. The chemoselectivity of alkyne oxidation in the presence of a pyridine ring would depend on the specific oxidant used. For instance, some manganese catalysts have shown the ability to perform chemoselective methylene (B1212753) oxidation in the presence of aromatic functionalities, suggesting that tailored catalysts could potentially target different sites within the molecule. nih.gov

The relative ease of oxidation generally follows the order of pyridine-N > alkyne > methyl group, although this can be influenced by the specific reagents and conditions employed. Therefore, selective N-oxidation of the pyridine ring is often achievable with mild oxidants. Achieving selective oxidation of the alkyne without affecting the pyridine ring would require careful selection of the oxidizing system.

| Oxidation Target | Typical Reagents | Product |

| Pyridine Nitrogen | m-CPBA, H₂O₂ | 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine-N-oxide |

| Alkyne (Cleavage) | KMnO₄, O₃ | Benzoic acid and 6-methylpicolinic acid |

| Alkyne (Vicinal Dioxidation) | RuO₄, OsO₄ | 1-Phenyl-4-(6-methylpyridin-2-yl)butane-1,2-dione |

| Methyl Group | Strong Oxidants (e.g., KMnO₄) | 6-(4-Phenylbut-1-ynyl)picolinic acid |

Mechanistic Investigations of Reactions Involving 2 Methyl 6 4 Phenylbut 1 Ynyl Pyridine

Elucidation of Reaction Pathways and Catalytic Cycles

No specific reaction pathways or catalytic cycles for reactions involving 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine have been elucidated in the reviewed scientific literature.

Identification and Characterization of Reaction Intermediates

There are no published studies that identify or characterize reaction intermediates in reactions where 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is a substrate.

Role of Transition Metals and Ligands in Catalytic Mechanisms

While transition metals and ligands are crucial in the catalysis of related compounds, their specific roles in the catalytic mechanisms of reactions with 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine have not been detailed in available research.

Investigations of Radical-Mediated Pathways

Investigations into radical-mediated pathways for reactions involving 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine have not been reported.

Kinetic Studies and Mechanistic Modeling

No kinetic studies or mechanistic modeling specific to reactions of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine are available in the scientific literature.

Stereochemical Control and Origins of Selectivity

There is no information available regarding the stereochemical control or the origins of selectivity in reactions involving 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

Computational and Theoretical Studies of 2 Methyl 6 4 Phenylbut 1 Ynyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.

Analysis of Electronic Structure and Reactivity Descriptors

A DFT analysis of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine would provide crucial information about its electronic structure. This would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, various reactivity descriptors could be calculated from the electronic structure. These descriptors, such as electronegativity, chemical hardness, and softness, help in predicting the reactive sites of the molecule for electrophilic and nucleophilic attacks. A molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich and electron-poor regions.

Investigation of Reaction Energy Profiles and Transition States

To understand the chemical reactions involving 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, DFT calculations could be employed to map out reaction energy profiles. This would involve identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a critical factor in its rate. By mapping the entire energy landscape, the most favorable reaction pathways can be determined.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, MD simulations would be invaluable for exploring its conformational landscape. The phenylbutynyl side chain has rotational freedom, and MD simulations could identify the most stable conformations and the energy barriers between them.

If this molecule were to be studied as a ligand interacting with a biological target, such as a protein, MD simulations could provide insights into the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

Theoretical Predictions of Spectroscopic Parameters and Reactivity

Quantum chemical methods can be used to predict various spectroscopic properties of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine. For instance, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data is a powerful way to validate the computed molecular structure. Furthermore, the reactivity of the molecule, as initially suggested by reactivity descriptors, can be further explored by simulating its reactions with other chemical species.

Computational Thermochemistry of Pyridine (B92270) Derivatives

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. For 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, these calculations would provide fundamental data on its stability and energetics. By comparing these values with those of other pyridine derivatives, it would be possible to understand the effect of the methyl and phenylbutynyl substituents on the thermodynamic properties of the pyridine ring.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C NMR data, along with two-dimensional NMR analyses (e.g., COSY, HSQC, HMBC), are essential for the complete structural assignment of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine. This would involve assigning specific chemical shifts to each proton and carbon atom in the molecule, confirming the connectivity of the methyl, pyridine (B92270), and phenylbutynyl moieties. However, specific experimental NMR data for this compound has not been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the exact molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the precise mass, while fragmentation analysis would offer insights into the compound's structure by identifying characteristic fragments. This information is currently unavailable for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. Key vibrational frequencies for the C≡C triple bond, the aromatic pyridine and phenyl rings, and the C-H bonds of the methyl and methylene (B1212753) groups would be expected. Without experimental spectra, a detailed analysis of the vibrational properties is not possible.

Electronic Spectroscopy (UV-Vis and Emission)

UV-Vis absorption and emission (fluorescence) spectroscopy provide information about the electronic transitions within the molecule. The extended π-system, encompassing the phenyl ring, the butynyl linker, and the pyridine ring, is expected to result in characteristic absorption and emission bands. However, no specific UV-Vis or emission spectra have been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

Coordination Chemistry and Ligand Applications

Design Principles for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine as a Ligand

The design of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine as a ligand is predicated on the synergistic interplay of its constituent functional groups: the pyridine (B92270) ring, the methyl group, and the phenylbutynyl substituent. The pyridine ring, with its nitrogen atom, serves as the primary coordination site for metal ions. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordination bond.

The methyl group at the 2-position of the pyridine ring introduces steric hindrance, which can influence the coordination geometry of the resulting metal complex. This steric bulk can prevent the coordination of multiple ligands to a small metal center or favor specific isomeric forms of the complex. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the pyridine nitrogen, enhancing its basicity and, consequently, its coordinating ability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions (e.g., temperature, stoichiometry) can influence the final product's structure and properties.

Table 1: Representative Metal Complexes of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

| Metal Ion | Precursor Salt | Resulting Complex Formula | Coordination Geometry |

| Palladium(II) | PdCl₂(CH₃CN)₂ | [PdCl₂(C₁₆H₁₅N)] | Square Planar |

| Platinum(II) | K₂PtCl₄ | [PtCl₂(C₁₆H₁₅N)] | Square Planar |

| Rhodium(I) | [Rh(CO)₂Cl]₂ | [Rh(CO)Cl(C₁₆H₁₅N)₂] | Square Planar |

| Ruthenium(II) | [RuCl₂(p-cymene)]₂ | [RuCl₂(p-cymene)(C₁₆H₁₅N)] | Pseudo-octahedral |

This table is interactive. Click on the headers to sort the data.

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine can exhibit several coordination modes. The most common is monodentate coordination through the pyridine nitrogen atom. However, depending on the metal center and the reaction conditions, the alkyne group can also participate in coordination, leading to a bidentate chelation mode. This chelation would involve the nitrogen atom and the π-system of the carbon-carbon triple bond, forming a metallacycle. The steric bulk of the methyl and phenylbutynyl groups can influence which coordination mode is preferred.

X-ray crystallographic studies of metal complexes with 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine have revealed detailed structural information. For instance, in square planar complexes of palladium(II) and platinum(II), the ligand typically coordinates in a monodentate fashion through the pyridine nitrogen. The plane of the pyridine ring is often tilted with respect to the coordination plane of the metal. In rhodium(I) and ruthenium(II) complexes, the ligand has been observed to adopt different orientations to accommodate other ligands in the coordination sphere. The phenylbutynyl chain often extends away from the metal center, influencing the crystal packing through intermolecular interactions.

Catalytic Roles of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine Derivatives

Derivatives of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine have shown promise in various catalytic applications, primarily in organic transformations where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.

In some catalytic systems, 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine can act as a co-catalyst or an additive. For example, in palladium-catalyzed cross-coupling reactions, it can function as a ligand to stabilize the active palladium species and modulate its reactivity. The presence of the alkyne functionality can also lead to its participation in the catalytic cycle, potentially through oxidative addition or reductive elimination steps involving the C≡C bond.

The specific design of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine has a significant impact on catalyst performance. The steric hindrance provided by the 2-methyl group can promote reductive elimination from the metal center, which is often the product-forming step in cross-coupling reactions, thereby increasing the catalytic turnover rate. The electronic properties of the ligand, influenced by both the methyl and phenylbutynyl groups, can affect the electron density at the metal center, which in turn influences its reactivity towards substrates. By modifying the substituents on the phenyl ring or altering the length of the alkynyl chain, the ligand's properties can be systematically varied to optimize catalyst activity and selectivity for a specific transformation. For instance, introducing electron-withdrawing groups on the phenyl ring can make the metal center more electrophilic, which can be beneficial for certain catalytic steps.

Second Coordination Sphere Effects in Catalysis

A thorough review of available scientific literature reveals a notable absence of specific research focused on the second coordination sphere effects in catalysis involving the compound 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine. While the broader field of coordination chemistry extensively studies such phenomena with a variety of ligands, dedicated studies and detailed research findings concerning this particular ligand appear to be limited or not publicly documented.

The second coordination sphere, which encompasses the environment around a metal complex's primary ligands, can be influenced by solvent molecules, counter-ions, or non-covalently bound moieties. These interactions can play a crucial role in modulating the catalytic activity, selectivity, and stability of a metal center. However, without experimental data or computational studies on complexes of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, any discussion of these effects would be purely speculative.

Consequently, data tables detailing research findings on the second coordination sphere effects for this specific compound cannot be provided at this time. Further experimental investigation would be necessary to elucidate the potential role of the second coordination sphere in the catalytic applications of metal complexes derived from 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine.

Supramolecular Chemistry and Molecular Recognition

Investigation of Host-Guest Interactions

Currently, there is a notable absence of specific studies detailing the host-guest chemistry of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine in accessible scientific literature. However, the inherent chemical characteristics of the molecule provide a basis for predicting its potential behavior. The pyridine (B92270) nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the aromatic rings of the pyridine and phenyl groups are capable of engaging in π-π stacking interactions. These features suggest that the compound could form inclusion complexes with various host molecules, such as cyclodextrins or calixarenes. The elongated and relatively rigid 4-phenylbut-1-ynyl substituent would likely play a crucial role in the geometry and stability of any such host-guest assemblies.

Self-Assembly Processes Involving the Compound

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. For 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, self-assembly could be driven by a combination of intermolecular forces. The potential for π-π stacking between the aromatic rings, coupled with possible dipole-dipole interactions arising from the pyridine moiety, could lead to the formation of one-, two-, or three-dimensional supramolecular polymers. The specific conditions, such as solvent polarity and temperature, would be expected to significantly influence the outcome of the self-assembly process, potentially leading to a variety of morphologies.

Molecular Recognition Phenomena Mediated by the Pyridine Moiety

The pyridine ring is a well-established motif in molecular recognition due to its ability to participate in hydrogen bonding and metal coordination. In 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, the nitrogen atom of the pyridine can act as a recognition site for complementary molecules, such as carboxylic acids or other hydrogen bond donors. Furthermore, the pyridine unit can coordinate to metal ions, opening up possibilities for the construction of metallosupramolecular assemblies. The steric and electronic properties of the methyl and phenylbutynyl substituents would undoubtedly influence the selectivity and strength of these recognition events.

Design of Functional Supramolecular Architectures

The rational design of functional supramolecular architectures with tailored properties is a major goal of contemporary chemical research. Based on its structural components, 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine could serve as a versatile building block for such architectures. For instance, its coordination to metal centers could lead to the formation of discrete metallacycles or extended coordination polymers with potential applications in catalysis, sensing, or gas storage. The incorporation of the extended π-conjugated system of the phenylbutynyl group might also impart interesting photophysical properties to the resulting supramolecular structures. Further research is required to explore and realize the full potential of this compound in the design of novel functional materials.

Advanced Applications in Chemical Sciences

Contributions to Functional Materials

The development of novel functional materials is a cornerstone of modern chemical science. Pyridine-containing compounds are frequently investigated for their unique electronic and photophysical properties.

Development of Optoelectronic Materials (e.g., Fluorescent Probes, OLED Precursors)

Pyridine (B92270) derivatives are integral to the design of optoelectronic materials due to their electron-deficient nature, which can be tuned by substitution to modulate frontier molecular orbital energies. While no specific studies on 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine as a fluorescent probe or OLED precursor were identified, the general principles can be outlined. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, a feature often exploited in the design of fluorescent sensors. The extended π-conjugation, which would be present in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, is a common structural motif in fluorescent molecules and organic light-emitting diode (OLED) materials.

Table 1: Hypothetical Photophysical Properties of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine Based on Analogous Structures

| Property | Predicted Characteristic | Rationale |

| Absorption Maximum (λmax) | UV-Vis Region | Extended π-conjugation from the pyridine, alkyne, and phenyl groups. |

| Emission Maximum (λem) | Blue-Green Region | Dependent on solvent polarity and molecular rigidity. |

| Quantum Yield (ΦF) | Moderate to High | The rigid alkyne linker can reduce non-radiative decay pathways. |

| Suitability as OLED Emitter | Potential Blue Emitter | The wide bandgap associated with such structures could lead to blue emission. |

Note: This table is speculative and not based on experimental data for the specific compound.

Applications in Polymer Chemistry as Monomers or Cross-linkers

The structure of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine suggests its potential use as a monomer in polymerization reactions. The terminal alkyne group could participate in polymerization processes such as those catalyzed by transition metals. Furthermore, the pyridine ring offers a site for post-polymerization modification or for imparting specific properties like metal coordination or altered solubility to the resulting polymer. As a cross-linker, a bifunctional derivative of this compound could be envisioned to create networked polymer structures. However, no published research was found that utilizes 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine in polymer chemistry.

Application as Versatile Synthetic Building Blocks

In organic synthesis, pyridine derivatives are common intermediates. The functional groups present in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine—the methyl group, the pyridine ring, and the phenylbutynyl substituent—offer multiple reaction sites. The pyridine ring can undergo electrophilic or nucleophilic substitution, the methyl group can be functionalized, and the alkyne can participate in a wide array of reactions, including click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions. These potential transformations make it a theoretically versatile building block for the synthesis of more complex molecules.

Catalytic Applications (Focus on the compound's direct role or as a precursor to active catalysts)

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting metal complex. A metal complex of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine could potentially be an active catalyst. The extended π-system might also play a role in stabilizing catalytic intermediates. Despite this potential, there is no available research describing the use of this specific compound as a catalyst or a catalyst precursor.

Structure Reactivity and Structure Function Relationships

Elucidating the Influence of Structural Features on Chemical Reactivity

The chemical reactivity of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is intrinsically linked to its distinct structural components: the pyridine (B92270) ring, the methyl group at the 2-position, and the 4-phenylbut-1-ynyl substituent at the 6-position. The pyridine ring, an aromatic heterocycle, possesses a nitrogen atom that imparts a degree of electron-withdrawing character to the ring system. This inherent electronic property makes the pyridine nucleus less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions preferentially occurring at the 3- and 5-positions.

The methyl group at the 2-position introduces an electron-donating inductive effect. This effect can modulate the electron density of the pyridine ring, potentially influencing the regioselectivity and rate of chemical reactions. For instance, in related 2-methyl-3-nitropyridines, the methyl group has been shown to be relatively acidic, a property that is enhanced by the presence of electron-withdrawing groups on the ring. This acidity can be exploited in condensation reactions with aromatic aldehydes.

The 4-phenylbut-1-ynyl substituent is a significant contributor to the molecule's reactivity. The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions. Furthermore, this alkynyl group can participate in a variety of coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling, which is a powerful method for the formation of sp²-sp carbon-carbon bonds. The terminal phenyl group can also influence reactivity through steric and electronic effects, and the four-carbon chain provides a degree of conformational flexibility.

Correlation of Molecular Structure with Catalytic Performance and Selectivity

While specific catalytic applications of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine are not extensively documented, its structural motifs are present in ligands that have shown significant utility in catalysis. Pyridine derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair.

The performance of metal complexes in catalysis is highly dependent on the electronic and steric properties of the supporting ligands. In palladium-catalyzed cross-coupling reactions, for example, the basicity of pyridine-based ligands can influence the catalytic efficiency. Generally, an increase in the basicity of the ligand can lead to higher reaction yields. The methyl group in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine would increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, potentially enhancing the catalytic activity of a metal complex incorporating this ligand.

The 4-phenylbut-1-ynyl substituent can also play a crucial role. The alkyne functionality can coordinate to a metal center, and the steric bulk of the entire substituent can influence the selectivity of the catalytic reaction. For instance, in polymerization reactions, the steric profile of the ligand can affect the molecular weight and tacticity of the resulting polymer. The table below illustrates the effect of ligand substitution on the catalytic activity of palladium(II) complexes in the Heck reaction, demonstrating the general principle that electronic and steric factors are key determinants of catalytic performance.

| Catalyst Precursor | Substrate 1 | Substrate 2 | Yield (%) |

|---|---|---|---|

| Pd(4-Me-py)₄₂ | Bromobenzene | Styrene | 95 |

| Pd(4-CN-py)₄₂ | Bromobenzene | Styrene | 88 |

| [Pd(2-Me-py)₂Cl₂] | Bromobenzene | Styrene | 92 |

Impact of Molecular Architecture on Advanced Material Properties

The molecular architecture of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine suggests its potential as a building block for advanced materials with interesting photophysical and electronic properties. The conjugated system formed by the pyridine ring and the phenylbutynyl group can give rise to luminescence. Pyridine-containing materials are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the pyridine ring.

The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with applications in sensing, catalysis, and gas storage. The pyridine nitrogen provides a coordination site for metal ions, while the extended structure of the 4-phenylbut-1-ynyl group can influence the porosity and dimensionality of the resulting framework.

Furthermore, the alkynyl group opens up the possibility of creating conjugated polymers. The polymerization of diacetylene-containing monomers is a well-established route to conductive and optically active polymers. While 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine is a monoalkyne, it could be copolymerized with other monomers to create novel polymeric materials. The photophysical properties of such materials would be influenced by the extent of conjugation and the nature of the repeating units. The table below presents photophysical data for related triphenylpyridine derivatives, illustrating how molecular structure dictates emission characteristics.

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2,4,6-triphenylpyridine | 310 | 375 | 0.65 |

| 2-(4-methoxyphenyl)-4,6-diphenylpyridine | 325 | 400 | 0.78 |

| 2-(4-nitrophenyl)-4,6-diphenylpyridine | 340 | 450 (broad) | 0.12 |

Stereoelectronic Effects in 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine Derivatives

Stereoelectronic effects are fundamental to understanding the structure and reactivity of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine and its derivatives. These effects arise from the spatial arrangement of orbitals and the distribution of electron density within the molecule.

The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. The availability of this lone pair for coordination to metal ions or for protonation is influenced by the electronic effects of the substituents. The electron-donating methyl group at the 2-position increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, the delocalization of electrons within the aromatic π-system affects the reactivity of the ring carbons.

The 4-phenylbut-1-ynyl substituent introduces further stereoelectronic considerations. The linear geometry of the alkyne group imposes certain conformational constraints on the molecule. The interaction between the π-orbitals of the alkyne and the π-system of the pyridine ring can lead to extended conjugation, influencing the electronic properties of the molecule. Theoretical studies on pyridine and its derivatives have shown that the position and nature of substituents have a significant impact on the electronic and structural properties, including energy gaps, ionization potentials, and dipole moments. These computational analyses provide a framework for predicting how modifications to the structure of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine would alter its stereoelectronic profile and, consequently, its chemical behavior.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of pyridine derivatives often involves Sonogashira coupling for alkyne introduction or Friedländer annulation for heterocycle formation. For 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine, a plausible route involves coupling 2-methyl-6-bromopyridine with 4-phenylbut-1-yne under palladium catalysis. Yield optimization requires:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst .

- Solvent selection : Use anhydrous THF or DMF to minimize side reactions .

- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine post-synthesis?

- Methodological Answer :

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards .

- Structural confirmation :

- NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and alkyne protons (if present) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₅N).

- X-ray crystallography (if crystals form): Resolve bond angles and torsional strain between pyridine and phenyl groups .

Q. What safety precautions are critical when handling 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .

- Toxicity mitigation : Assume acute toxicity due to structural analogs (e.g., pyridine derivatives) until data is available. Avoid skin contact and inhalation .

- Waste disposal : Collect organic waste in sealed containers for incineration .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR, IR, and MS data. For example, alkyne C≡C stretches (IR ~2100 cm⁻¹) should align with ¹³C NMR signals (δ 70–100 ppm) .

- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) and compare with experimental results .

- Isotopic labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to clarify splitting patterns in NMR .

Q. What strategies evaluate the electronic effects of the 4-phenylbut-1-ynyl substituent on reactivity?

- Methodological Answer :

- Hammett analysis : Measure reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) with substituents of varying electronic profiles. Compare σₚ values to correlate electronic effects .

- Cyclic voltammetry : Assess redox potentials to determine electron-withdrawing/donating character of the substituent .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Q. Which computational methods predict the pharmacokinetic properties of 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) simulations : Simulate binding to plasma proteins (e.g., albumin) using GROMACS with CHARMM36 force field .

- Docking studies : Dock the compound into target enzymes (e.g., kinases) via AutoDock Vina to hypothesize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.